molecular formula C16H14N2OS2 B2385364 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-70-8

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2385364
CAS No.: 922626-70-8
M. Wt: 314.42
InChI Key: MVZUPHZDRFKFSB-UHFFFAOYSA-N
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Description

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzothiazole: A simpler derivative with similar biological activities.

    6-methylthio-2-aminobenzothiazole: Another derivative with potential antimicrobial properties.

    N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: A related compound with anti-inflammatory properties

Uniqueness

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both a methylthio group and a benzamide moiety, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZUPHZDRFKFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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